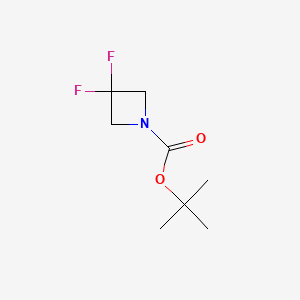

Tert-butyl 3,3-difluoroazetidine-1-carboxylate

Overview

Description

Tert-butyl 3,3-difluoroazetidine-1-carboxylate is a heterocyclic compound with the molecular formula C8H13F2NO2 and a molecular weight of 193.19 g/mol . This compound is characterized by the presence of a four-membered azetidine ring substituted with two fluorine atoms and a tert-butyl ester group. It is primarily used as a building block in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

The synthesis of tert-butyl 3,3-difluoroazetidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as tert-butyl azetidine-1-carboxylate and a fluorinating agent.

Fluorination Reaction: The fluorination of tert-butyl azetidine-1-carboxylate is carried out using a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions.

Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, at low temperatures to prevent side reactions and ensure high yield.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

Tert-butyl 3,3-difluoroazetidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the azetidine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated azetidine ring.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated azetidine derivatives, while hydrolysis results in the formation of 3,3-difluoroazetidine-1-carboxylic acid.

Scientific Research Applications

Tert-butyl 3,3-difluoroazetidine-1-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drug candidates, particularly those targeting central nervous system disorders and infectious diseases.

Material Science: It is employed in the design and synthesis of novel materials with unique properties, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-difluoroazetidine-1-carboxylate is primarily related to its reactivity and ability to undergo various chemical transformations. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the final product synthesized from this compound.

Comparison with Similar Compounds

Tert-butyl 3,3-difluoroazetidine-1-carboxylate can be compared with other similar compounds, such as:

Tert-butyl 3-oxoazetidine-1-carboxylate: This compound lacks the fluorine atoms and has a keto group instead, resulting in different reactivity and applications.

3,3-Difluoroazetidine hydrochloride: This compound is similar in structure but exists as a hydrochloride salt, which affects its solubility and reactivity.

Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: This compound has a six-membered piperidine ring instead of a four-membered azetidine ring, leading to different chemical properties and applications.

The uniqueness of this compound lies in its combination of a fluorinated azetidine ring and a tert-butyl ester group, which imparts distinct reactivity and stability compared to other similar compounds.

Biological Activity

Tert-butyl 3,3-difluoroazetidine-1-carboxylate is a compound that has gained attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique azetidine ring substituted with two fluorine atoms and a tert-butyl group. This structure contributes to its stability and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H15F2NO2 |

| Molecular Weight | 219.24 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic processes. The difluoroazetidinyl moiety enhances the compound's binding affinity to these targets, potentially leading to various pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes related to neurotransmission, which could be beneficial in treating central nervous system disorders.

- Receptor Modulation : The compound may modulate the activity of certain receptors, impacting signaling pathways associated with various diseases.

Research Findings

- In Vitro Studies : Research has shown that this compound exhibits significant inhibitory activity against specific enzymes. For instance, it has been tested against polyketide synthase 13 (Pks13), an essential enzyme for mycobacterial survival, suggesting potential applications in tuberculosis treatment .

- Pharmacokinetics : A study on the pharmacokinetics of similar compounds revealed that the difluoro analogs exhibit lower clearance rates compared to other azetidine derivatives, indicating prolonged activity in vivo . This suggests that this compound may have favorable pharmacokinetic properties.

- Case Studies : In a comparative analysis with other azetidine derivatives, this compound demonstrated superior potency in cellular assays (31 nM) with low efflux ratios, making it a promising candidate for further development .

Case Study 1: Antitubercular Activity

A recent study identified novel inhibitors targeting Pks13 derived from high-throughput screening. This compound was included in this screening and showed promising results in inhibiting Mycobacterium tuberculosis growth .

Case Study 2: CNS Disorders

Another study focused on the compound's potential effects on neurotransmitter systems. It was found to enhance the binding affinity for certain receptors implicated in mood regulation, suggesting applications in treating depression and anxiety disorders .

Properties

IUPAC Name |

tert-butyl 3,3-difluoroazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO2/c1-7(2,3)13-6(12)11-4-8(9,10)5-11/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXFELMSTZXKLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701164448 | |

| Record name | 1-Azetidinecarboxylic acid, 3,3-difluoro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701164448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255666-59-1 | |

| Record name | 1-Azetidinecarboxylic acid, 3,3-difluoro-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255666-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azetidinecarboxylic acid, 3,3-difluoro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701164448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.